![molecular formula C15H10ClN3OS2 B2531905 5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide CAS No. 303151-34-0](/img/structure/B2531905.png)
5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide, also known as CPT, is a synthetic compound that has a variety of applications in scientific research. CPT is a small molecule that has a high affinity for binding to proteins and nucleic acids, and it can be used for a variety of biochemical and physiological studies. CPT has been used in the study of protein-protein interactions, protein folding, and nucleic acid binding, as well as for the development of novel therapeutic agents.
Scientific Research Applications
Antiviral Activity
Research has shown that certain derivatives of 5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide have demonstrated antiviral properties. For instance, studies have synthesized new derivatives of this compound, revealing their potential anti-tobacco mosaic virus activity (Chen et al., 2010).
Antimicrobial Agents
These compounds have also been explored for their antimicrobial properties. A study involving the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against certain bacterial and fungal strains (Sah et al., 2014).
Synthesis of Heterocycles
The compound plays a crucial role in the synthesis of various heterocycles. For example, studies have investigated the photoinduced molecular rearrangements and synthesis of 1,2,4-thiadiazoles (Vivona et al., 1997). These processes are integral in creating a variety of chemical structures used in further scientific research and potential drug development.
Potential in Drug Design
The structural properties of this compound derivatives are significant in drug design. Their ability to form various substituted compounds, as seen in the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, highlights their versatility in medicinal chemistry (Park et al., 2009).
Alzheimer’s Disease Research
The derivatives of this compound have also been studied in the context of Alzheimer's disease. Research involving the synthesis of new heterocyclic compounds, such as 3-piperidinyl-1,3,4-oxadiazole derivatives, has evaluated their potential as drug candidates for this disease (Rehman et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the human glycolate oxidase (hGOX), a peroxisomal flavoenzyme . This enzyme plays a crucial role in the metabolism of glyoxylate, a compound that can lead to the formation of oxalate, which can cause kidney stones when its normal metabolism is impaired .
Mode of Action
The compound interacts with five active-site residues of hGOX that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . The chlorophenyl substituent of the compound is surrounded by nonconserved hydrophobic residues . This interaction inhibits the activity of hGOX, thereby affecting the metabolism of glyoxylate .
Biochemical Pathways
The inhibition of hGOX affects the glyoxylate pathway. Under normal conditions, hGOX metabolizes glyoxylate to prevent the formation of oxalate . When hgox is inhibited by the compound, the metabolism of glyoxylate is impaired, leading to an increase in the levels of oxalate .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of hGOX, leading to an increase in the levels of oxalate . This can potentially lead to the formation of kidney stones . On a cellular level, this could cause damage to kidney cells and affect kidney function .
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-N-phenylthiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS2/c16-10-6-8-12(9-7-10)21-15-13(18-19-22-15)14(20)17-11-4-2-1-3-5-11/h1-9H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODVCOFPPLXXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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